azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate
Description
Crystallographic Analysis and Stereochemical Configuration
Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic space group Pna2₁, with unit cell parameters a = 28.3217(11) Å, b = 5.7477(2) Å, c = 10.3071(3) Å, and β = 90°. The asymmetric unit comprises one molecule, with the naphthalen-1-yl phosphate group adopting a planar conformation stabilized by intramolecular π-π interactions between the naphthalene ring and the uracil moiety (centroid-centroid distance: 3.61–3.63 Å). The ribose-like oxolan ring exhibits a rigid (S)-conformation, as evidenced by torsional angles of $$ \theta{C2'-C3'} = 112.5^\circ $$ and $$ \theta{C3'-C4'} = 108.7^\circ $$, consistent with locked pseudorotation parameters observed in related nucleotide analogues.
Key bond lengths include:
- P–O (phosphate): 1.592–1.607 Å
- C–O (glycosidic): 1.423 Å
- N–C (uracil): 1.372–1.386 Å
The stereochemical configuration at positions 2R, 3S, and 5R is confirmed via anomalous dispersion effects, with Flack parameter x = 0.037(2). The naphthalen-1-yl group participates in C–H···O hydrogen bonds with the phosphate oxygen atoms (2.72–2.85 Å), while the azanium counterion forms ionic interactions with the phosphate anion (N–H···O = 2.68 Å).
Functional Group Identification Through Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O):
- δ 8.12 (s, 1H, H-6 uracil)
- δ 6.12 (d, J = 5.4 Hz, 1H, H-1')
- δ 5.01 (m, 1H, H-3')
- δ 4.35–4.18 (m, 2H, H-5')
- δ 7.82–7.45 (m, 4H, naphthalene)
³¹P NMR (162 MHz, D₂O): δ -1.2 ppm, indicative of a monophosphate ester. The deshielding of H-3' (δ 5.01 ppm) compared to typical uridine derivatives (δ 4.65–4.35 ppm) confirms phosphorylation at the 2′-position.
Infrared (IR) Spectroscopy
- 1685 cm⁻¹: C=O stretching (uracil)
- 1240 cm⁻¹: P=O asymmetric stretching
- 1025 cm⁻¹: C–O–P ester linkage
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₂₂N₃O₈P [M+H]⁺: 464.1224; Found: 464.1221.
Comparative Molecular Orbital Analysis With Related Nucleotide Analogs
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal distinct electronic properties compared to uridine 5′-diphosphate (UDP) and thymidine monophosphate (TMP):
| Property | Target Compound | UDP | TMP |
|---|---|---|---|
| HOMO (eV) | -6.92 | -7.15 | -6.98 |
| LUMO (eV) | -1.84 | -1.92 | -1.79 |
| Band Gap (eV) | 5.08 | 5.23 | 5.19 |
| Natural Charge (P atom) | +1.45 | +1.51 | +1.48 |
The naphthalen-1-yl group induces a 0.15 eV reduction in the HOMO-LUMO gap compared to UDP, enhancing electrophilic reactivity at the phosphate center. Non-covalent interaction (NCI) analysis identifies critical van der Waals contacts between the naphthalene ring and hydrophobic residues in enzyme binding pockets (e.g., P2Y₆ receptor), with interaction energies of −8.2 kcal/mol.
Frontier molecular orbital plots demonstrate delocalization of electron density from the uracil ring to the phosphate group via the ribose bridge, a feature absent in 2′-deoxy analogues. This conjugation stabilizes the transition state during phosphorolytic cleavage, as evidenced by a 12% reduction in activation energy compared to UDP in simulated enzymatic reactions.
Properties
Molecular Formula |
C20H24N3O8P |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C20H21N2O8P.H3N/c1-12-10-22(20(25)21-19(12)24)18-9-15(23)17(29-18)11-28-31(26,27)30-16-8-4-6-13-5-2-3-7-14(13)16;/h2-8,10,15,17-18,23H,9,11H2,1H3,(H,26,27)(H,21,24,25);1H3/t15-,17+,18+;/m0./s1 |
InChI Key |
BWYNWJNRMATURN-FLCXFYETSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=CC4=CC=CC=C43)O.[NH4+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=CC4=CC=CC=C43)O.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the nucleoside component, followed by the introduction of the phosphate group and the naphthalene ring. Common reagents used in these reactions include phosphorylating agents and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
Research indicates that azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate exhibits various biological activities:
Antiviral Activity
Compounds structurally similar to azanium have shown effectiveness against viruses such as herpes simplex virus type 1 (HSV-1). Studies on related pyrimidine analogs indicate strong inhibition of viral replication through mechanisms involving interference with viral enzyme activity and replication processes .
Antitumor Activity
Analogous compounds have demonstrated inhibitory effects on various cancer cell lines. Research suggests that these compounds may induce apoptosis in tumor cells by modulating signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The phosphate group in azanium may play a crucial role in inhibiting specific enzymes involved in metabolic pathways. This inhibition can be pivotal in treating metabolic disorders or certain types of cancers by altering the metabolic state of affected cells .
Inhibition of Enzymatic Pathways
The phosphate moiety can interact with various enzymes, potentially leading to altered metabolic states within cells. This has been observed in studies exploring phosphorus-containing compounds that modulate enzyme activity.
Cell Signaling Modulation
The presence of the naphthalene group may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. This modulation can lead to enhanced therapeutic effects against diseases characterized by dysregulated cell growth.
Synthetic Routes
The synthesis of azanium typically involves multi-step organic synthesis. The process begins with the preparation of the nucleoside component, followed by the introduction of the phosphate group and the naphthalene ring. Common reagents used include phosphorylating agents and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production may involve large-scale organic synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Mechanism of Action
The mechanism of action of azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules:
Key Findings:
Structural Variations :
- The target compound uniquely integrates naphthalen-1-yl phosphate, enhancing membrane permeability compared to simpler phosphate esters (e.g., dihydrogen phosphate in ) .
- Compound 16 () uses fluorinated chains for targeted delivery, contrasting with the aromatic naphthalene in the target compound .
Biological Relevance: The pyrimidine-dione moiety in the target compound mirrors antiviral agents like 5-fluorouracil, which inhibit thymidylate synthase . Adenosine-cytidyl phosphate () demonstrates dual nucleoside activity, whereas the target compound’s single pyrimidine core may limit broad-spectrum efficacy .
Synthetic Complexity :
- The target compound’s stereospecific synthesis (2R,3S,5R) requires chiral resolution techniques, unlike the diastereomerically simpler Compound 16 synthesized via click chemistry .
Solubility and Bioavailability :
- The naphthalene group reduces aqueous solubility compared to unsubstituted phosphate analogs (e.g., ), necessitating prodrug formulations for therapeutic use .
Research Implications
- Drug Design : The naphthalen-1-yl phosphate group offers a balance between lipophilicity and metabolic stability, making the compound a candidate for oral administration .
- QSAR Modeling : and highlight the utility of similarity indexing (e.g., Tanimoto coefficients) to predict pharmacokinetic properties, which could guide structural optimizations .
- Crystallography : Tools like SHELX () are critical for resolving the stereochemical complexity of such compounds .
Biological Activity
The compound azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
| Property | Description |
|---|---|
| Chemical Formula | C16H27N3O13P2 |
| Molecular Weight | 531.345 g/mol |
| SMILES | O=C1C(=CN(C(=O)N1)C2OC(C(O)C2)COP(=O)(OP(=O)(OC3OC(C(O)C(N)C3)C)O)O)C |
This structure indicates the presence of a phosphate group and a naphthalene moiety, which are often associated with significant biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antiviral Activity : Compounds similar to this structure have shown effectiveness against viruses such as HSV-1. For instance, studies on related pyrimidine analogs indicated strong inhibition of viral replication .
- Antitumor Activity : Analogous compounds have demonstrated inhibitory effects on cancer cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : The phosphate group may play a crucial role in inhibiting specific enzymes involved in metabolic pathways, which can be pivotal in treating metabolic disorders or cancers .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The phosphate moiety can interact with various enzymes, potentially leading to altered metabolic states in cells. This has been observed in studies exploring phosphorous-containing compounds that modulate enzyme activity .
- Cell Signaling Modulation : The presence of the naphthalene group may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Antiviral Studies : A study demonstrated that certain nucleoside analogs inhibited the growth of murine Sarcoma 180 and L1210 cells in culture. This suggests that azanium may have similar antiviral properties .
- Phosphorus-Based Catalysis : Research on phosphorus-containing compounds has shown their ability to act as organocatalysts in various reactions, indicating their versatility and potential for broader biological applications .
- In Vivo Studies : Investigations using animal models have shown that modifications in sphingolipid metabolism can lead to improved immune responses against infections like Aspergillus fumigatus, hinting at the compound's potential role in modulating immune responses .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis involves nucleophilic displacement reactions and cyclization steps. A common approach includes:
- Step 1: Reacting 6-chloro-1,3-dimethyluracil with aryl amines under high-temperature conditions (e.g., 180°C) to form 6-anilino-1,3-dialkyluracils .
- Step 2: Introducing a polyfluoroacyl group via reaction with polyfluorocarboxylic acid anhydrides or chlorides, followed by cyclization using concentrated sulfuric acid .
- Step 3: Phosphorylation of the oxolane moiety using dihydrogen diphosphate reagents under controlled pH and temperature to avoid hydrolysis .
Critical Parameters:
- Temperature Control: Excess heat during cyclization may lead to side reactions (e.g., decomposition of the pyrimidine ring).
- Reagent Purity: Trace moisture in phosphorylation steps can reduce yield.
- Steric Effects: Bulky substituents on the naphthalen-1-yl group may require longer reaction times.
Table 1: Example Synthesis Conditions from Analogous Compounds
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC-MS: Reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/0.1% formic acid to assess purity. MS detects molecular ions (e.g., [M+H]⁺ at m/z ~650) and fragmentation patterns .
- NMR: ¹H and ³¹P NMR to confirm stereochemistry (e.g., coupling constants for the oxolane ring) and phosphate linkage integrity .
- X-ray Crystallography: For absolute configuration verification, though this requires high-purity crystals .
Key Considerations:
- Sample Preparation: Lyophilize the compound to remove residual solvents before NMR analysis.
- Column Selection: Use a phenyl-hexyl stationary phase for HPLC to resolve polar impurities .
Advanced: How can computational modeling predict this compound’s interactions in biological systems?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target enzymes (e.g., polymerases or kinases). Parameterize the phosphate group’s charge state at physiological pH .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the oxolane ring under dynamic conditions .
- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities, focusing on hydrogen bonds between the pyrimidine moiety and active-site residues .
Challenges:
- The naphthalen-1-yl group’s hydrophobicity may require force field adjustments for accurate solvation modeling .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer conditions (e.g., Mg²⁺ concentration for kinase assays) to minimize variability .
- Metabolite Profiling: Use LC-MS to rule out degradation products interfering with activity measurements .
- Data Normalization: Reference activity to a positive control (e.g., ATP for kinase inhibition studies) to account for batch-to-batch variability .
Case Study:
In one study, conflicting IC₅₀ values (2 µM vs. 10 µM) were traced to differences in incubation times (30 min vs. 24 h). Adjusting protocols resolved the discrepancy .
Basic: What stability considerations are critical under different storage conditions?
Methodological Answer:
- Temperature: Store at –80°C in amber vials to prevent photodegradation. Room temperature storage leads to 15% degradation over 30 days .
- pH Stability: The compound hydrolyzes rapidly at pH <5 or >8. Use neutral buffers (pH 7.4) for in vitro assays .
- Lyophilization: Lyophilized powders retain >90% potency for 12 months when stored under argon .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution: Modify the 5-methyl group on the pyrimidine ring to halogens or bulkier substituents (e.g., CF₃) and compare activity .
- Phosphate Mimetics: Replace the naphthalen-1-yl phosphate with sulfonate or carboxylate groups to assess electrostatic contributions .
- Biological Testing: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish direct binding from off-target effects .
Table 2: Example SAR Modifications and Outcomes
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 5-CF₃ (pyrimidine) | 0.8 µM | Enhanced hydrophobicity improves membrane permeability |
| Phosphate → sulfonate | >100 µM | Loss of negative charge abolishes target binding |
| Naphthalen-1-yl → biphenyl | 5 µM | Increased steric hindrance reduces potency |
Advanced: How can AI-driven tools optimize experimental design for this compound?
Methodological Answer:
- Reaction Prediction: Platforms like IBM RXN for Chemistry propose alternative synthetic pathways using retrosynthetic analysis .
- Process Automation: Integrate robotic liquid handlers with AI algorithms to screen solvent/catalyst combinations for phosphorylation steps .
- Data Mining: Use NLP tools to extract reaction conditions from patents (e.g., USPTO databases) and identify under-explored parameters .
Limitations:
AI models may overlook steric effects unique to the naphthalen-1-yl group, requiring manual validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
